5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol
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Overview
Description
Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- typically involves multi-step organic reactions. One common method might include:
Alkylation: Introduction of the isopropyl group to the phenol ring.
Amination: Formation of the amino group through a reaction with an appropriate amine.
Condensation: Reaction with 4-methylbenzaldehyde to form the methylene bridge.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and the use of industrial solvents might be employed.
Chemical Reactions Analysis
Types of Reactions
Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Alteration of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- can be compared with other phenolic compounds, such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenol with a methyl group at the para position.
2-Isopropyl-5-methylphenol (Thymol): A phenol with isopropyl and methyl groups.
Properties
CAS No. |
6325-49-1 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylphenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H21NO/c1-12(2)16-10-17(14(4)9-18(16)20)19-11-15-7-5-13(3)6-8-15/h5-12,20H,1-4H3 |
InChI Key |
LETVAFJHBPTCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C |
Origin of Product |
United States |
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